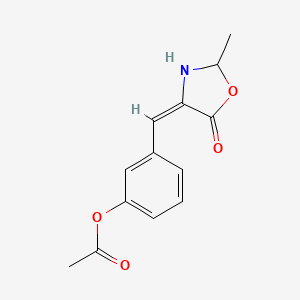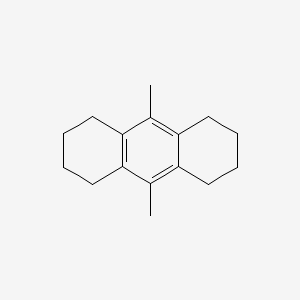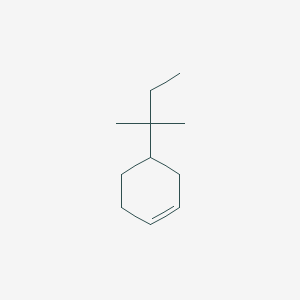
4-t-Pentylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of cyclohexene, where a tert-pentyl group is attached to the fourth carbon of the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-t-Pentylcyclohexene can be synthesized through the alkylation of cyclohexene with tert-pentyl halides under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the tert-pentyl carbocation, which then reacts with cyclohexene to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-t-Pentylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its saturated counterpart, 4-t-Pentylcyclohexane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 4-t-Pentylcyclohexane.
Substitution: Halogenated cyclohexenes.
Applications De Recherche Scientifique
4-t-Pentylcyclohexene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-t-Pentylcyclohexene depends on the specific reaction or applicationThis stabilization effect facilitates various transformations, making this compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Cyclohexene: The parent compound, lacking the tert-pentyl group.
4-t-Butylcyclohexene: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
4-t-Amylcyclohexene: Similar structure but with a tert-amyl group.
Uniqueness: 4-t-Pentylcyclohexene is unique due to the presence of the tert-pentyl group, which provides distinct steric and electronic effects compared to other alkyl-substituted cyclohexenes. These effects influence the compound’s reactivity and stability, making it valuable in specific synthetic applications .
Propriétés
Numéro CAS |
51874-62-5 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
4-(2-methylbutan-2-yl)cyclohexene |
InChI |
InChI=1S/C11H20/c1-4-11(2,3)10-8-6-5-7-9-10/h5-6,10H,4,7-9H2,1-3H3 |
Clé InChI |
QHNHBWFHTRVZPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)

![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
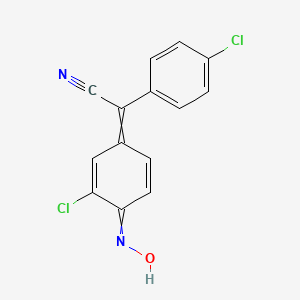
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)

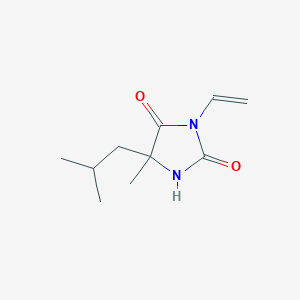
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
